molecular formula C11H11FO B14774603 Cyclopropyl(5-fluoro-2-methylphenyl)methanone

Cyclopropyl(5-fluoro-2-methylphenyl)methanone

Cat. No.: B14774603
M. Wt: 178.20 g/mol
InChI Key: GCCPKHVVYPHNHH-UHFFFAOYSA-N
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Description

Cyclopropyl(5-fluoro-2-methylphenyl)methanone is an organic compound with the molecular formula C11H11FO It is characterized by the presence of a cyclopropyl group attached to a methanone moiety, which is further substituted with a 5-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-fluoro-2-methylphenyl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 5-fluoro-2-methylphenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the completion of the reaction, the product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-fluoro-2-methylphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclopropyl(5-fluoro-2-methylphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-fluoro-2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl(5-fluoro-2-methylphenyl)methanone can be compared with other similar compounds, such as:

  • Cyclopropyl(2-fluoro-5-methylphenyl)methanone
  • Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone

These compounds share similar structural features but differ in the position of the substituents on the phenyl ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

cyclopropyl-(5-fluoro-2-methylphenyl)methanone

InChI

InChI=1S/C11H11FO/c1-7-2-5-9(12)6-10(7)11(13)8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

GCCPKHVVYPHNHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C2CC2

Origin of Product

United States

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